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Compound of Interest

Compound Name: Benzo[g]chrysene-9-carbaldehyde

Cat. No.: B569639

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzo[g]chrysene, a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant
formed from the incomplete combustion of organic materials. This technical guide provides a
comprehensive overview of the current toxicological data available for the parent compound,
Benzo[g]chrysene. While it is known to be metabolized to genotoxic intermediates, a significant
lack of quantitative toxicological data for the parent compound presents challenges in fully
characterizing its risk profile. The International Agency for Research on Cancer (IARC) has
classified Benzo[g]chrysene as a Group 3 carcinogen, indicating that it is "not classifiable as to
its carcinogenicity to humans" due to inadequate evidence in experimental animals and a lack
of data in humans. This guide summarizes the available data on its metabolism, mechanism of
action, genotoxicity, and carcinogenicity, and highlights the existing data gaps in acute,
subchronic, chronic, and reproductive toxicity.

Chemical and Physical Properties
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Property Value
Chemical Formula C22H14
Molar Mass 278.35 g/mol
Appearance Solid

Melting Point 228-230 °C
Boiling Point 524.7 °C
Water Solubility Insoluble
LogP 6.8

Metabolism and Mechanism of Action

The toxicity of Benzo[g]chrysene is primarily attributed to its metabolic activation into reactive
intermediates that can bind to cellular macromolecules, including DNA. The principal pathway
involves the cytochrome P450 monooxygenase system, which catalyzes the formation of
epoxides.

The key steps in the metabolic activation of Benzo[g]chrysene are:

» Epoxidation: The parent compound is oxidized by cytochrome P450 enzymes to form an
epoxide.

e Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

e Second Epoxidation: The dihydrodiol is further oxidized by cytochrome P450 to form a highly
reactive diol epoxide.

Specifically, Benzo[g]chrysene is metabolized to the fjord region diol epoxides, (-)-anti-
(11R,12S,I3S,14R)- and (+)-syn-(11S,12R,13S,14R)-Benzo[g]chrysene-11,12-dihydrodiol-
13,14-epoxides (B[g]CDESs).[1] These diol epoxides are considered the ultimate carcinogens of
Benzo[g]chrysene.
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Metabolic activation of Benzo[g]chrysene to reactive diol epoxides and subsequent DNA
adduct formation.

Toxicological Endpoints
Acute Toxicity

No studies reporting LD50 values for Benzo[g]chrysene via oral, dermal, or inhalation routes
were identified in the comprehensive literature search.

Subchronic and Chronic Toxicity

No studies reporting No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-
Adverse-Effect-Level (LOAEL) values from subchronic or chronic exposure to
Benzo[g]chrysene were identified.

Genotoxicity

Benzo[g]chrysene is genotoxic following metabolic activation. The formation of DNA adducts by
its diol epoxide metabolites is a key event in its genotoxic mechanism.

DNA Adduct Formation in Mouse Skin
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Parameter Value Reference

7.7 adducts per 107

Maximum Adduct Level ) [1]
nucleotides

o Experimental Protocol:

Animal Model: Male Parkes (CFLP) mice.

[¢]

Dose and Administration: A single topical application of 0.5 pmol of Benzo[g]chrysene in
100 pL of acetone to the dorsal skin.

o

Sample Collection: Skin samples were collected at various time points (1, 2, 3, 7, 14, and

o

21 days) after treatment.

o

Analytical Method: DNA was isolated from the epidermis, and adduct levels were
determined using the 32P-postlabeling assay.

The primary DNA adducts are formed with deoxyadenosine.[1]
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Workflow for the analysis of Benzo[g]chrysene-DNA adducts in mouse skin.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Benzo[g]chrysene in
Group 3: Not classifiable as to its carcinogenicity to humans. This classification is based on
inadequate evidence of carcinogenicity in experimental animals and the absence of data in
humans.

While the parent compound has not been adequately tested, its metabolite, anti-
Benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxide (anti-BgCDE), has been shown to be a
potent mammary carcinogen in female rats.
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Mammary Carcinogenicity of anti-BgCDE in Female CD Rats

Tumor Type Incidence

Adenomas Data not specified
Adenocarcinomas Data not specified
Sarcomas Data not specified

» Experimental Protocol:

Animal Model: Female Sprague-Dawley derived CD rats.

[¢]

o Dose and Administration: A total dose of 1.2 umol of racemic anti-BgCDE dissolved in
dimethyl sulfoxide (DMSO) was administered via intramammary injection into the nipple

region.
o Study Duration: The study was terminated 23 weeks after injection.

o Findings: anti-BgCDE was found to be a potent mammary carcinogen, inducing
adenomas, adenocarcinomas, and sarcomas.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of the Benzo[g]chrysene parent
compound were identified.

Conclusion and Data Gaps

The available toxicological data on the Benzo[g]chrysene parent compound are limited. While
its metabolic activation to genotoxic diol epoxides that form DNA adducts is established, there
is a significant lack of quantitative data to perform a comprehensive risk assessment. The IARC
classification of Group 3 underscores the inadequacy of the current evidence for

carcinogenicity.

Key data gaps that need to be addressed to provide a complete toxicology profile include:
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Acute toxicity studies to determine LD50 values.

Subchronic and chronic toxicity studies to establish NOAEL and LOAEL values.

Comprehensive carcinogenicity bioassays of the parent compound in multiple species.

Reproductive and developmental toxicity studies to assess its potential effects on fertility and
offspring development.

Further research is imperative to fill these data gaps and to enable a more definitive
characterization of the human health risks associated with exposure to Benzo[g]chrysene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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